(6S)-6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
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Overview
Description
Przewaquinone C is a naturally occurring compound, classified as a secondary metabolite of the plant Przewalskia tangutica. It is known for its distinctive red crystalline appearance and is soluble in ethanol and chloroform, but only slightly soluble in water . This compound has garnered attention due to its various biological activities, including antioxidant, anti-inflammatory, anti-cancer, and antibacterial properties .
Preparation Methods
Przewaquinone C can be obtained through extraction and purification from the plant Przewalskia tangutica. A commonly used method involves ultrasonic-assisted extraction followed by separation and purification techniques to achieve high purity . This method is favored for its efficiency in isolating the compound from the plant matrix.
Chemical Reactions Analysis
Przewaquinone C undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions, where halogens like chlorine or bromine are introduced, are common examples.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield quinone derivatives, while reduction could produce hydroquinone derivatives.
Scientific Research Applications
Przewaquinone C has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying redox reactions and the synthesis of quinone derivatives.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Industry: The compound’s antibacterial properties are being investigated for use in developing new antimicrobial agents.
Mechanism of Action
The mechanism by which Przewaquinone C exerts its effects involves several molecular targets and pathways. For instance, its anticancer effects are thought to be mediated through the interleukin-8, Ras-mitogen-activated protein kinase, and Rac1 signaling pathways . Additionally, its antioxidant activity is linked to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Przewaquinone C is structurally related to other tanshinones, such as tanshinone I and tanshinone IIA, which are also derived from the Salvia miltiorrhiza plant . These compounds share similar biological activities, including anti-inflammatory and anticancer properties. Przewaquinone C is unique in its specific molecular structure and the particular pathways it influences, making it a distinct compound within this class.
Similar compounds include:
- Tanshinone I
- Tanshinone IIA
- Cryptotanshinone
These compounds, like Przewaquinone C, are known for their therapeutic potential and are subjects of extensive research in traditional Chinese medicine and modern pharmacology .
Properties
Molecular Formula |
C18H16O4 |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
(6S)-6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |
InChI |
InChI=1S/C18H16O4/c1-9-8-22-17-11-5-6-12-10(4-3-7-18(12,2)21)14(11)16(20)15(19)13(9)17/h5-6,8,21H,3-4,7H2,1-2H3/t18-/m0/s1 |
InChI Key |
JVRKHBLVECIWMZ-SFHVURJKSA-N |
Isomeric SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC[C@]4(C)O |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)O |
Origin of Product |
United States |
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